Trachelanthamine
Overview
Description
Trachelanthamine is a pyrrolizidine alkaloid isolated from plants, specifically from the Boraginaceae family, such as Cynoglossum creticum . Pyrrolizidine alkaloids are known for their complex structures and biological activities. This compound has a molecular formula of C15H27NO4 and a molecular weight of 285.38 g/mol .
Mechanism of Action
Target of Action
Trachelanthamine is a pyrrolizidine alkaloid The specific targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a pyrrolizidine alkaloid, it may interact with its targets to induce certain biological effects . .
Biochemical Pathways
Pyrrolizidine alkaloids are known to be involved in a variety of biochemical pathways . .
Result of Action
Some studies suggest that pyrrolizidine alkaloids may have genotoxic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Trachelanthamine can be synthesized through classical tracer studies using radioactively labeled precursor amines like putrescine, spermidine, and homospermidine . The synthesis involves various necine bases such as trachelanthamidine, supinidine, retronecine, and heliotridine .
Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from natural sources, such as Eupatorium fortunei . The extraction process involves using solvents like methanol and solid-phase extraction techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Trachelanthamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Trachelanthamine has several scientific research applications, including:
Comparison with Similar Compounds
- Trachelanthamidine
- Supinidine
- Retronecine
- Heliotridine
Comparison: Trachelanthamine is unique among pyrrolizidine alkaloids due to its specific structure and biological activity. While similar compounds like trachelanthamidine and supinidine share structural motifs, this compound’s distinct arrangement of functional groups contributes to its unique genotoxic properties .
Properties
IUPAC Name |
[(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-OSFYFWSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@H]1CCC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14140-18-2 | |
Record name | Trachelanthamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14140-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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